N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride

Synthetic chemistry Trifluoroacetimidoyl chlorides Comparator data gap

Researchers seeking CF3-heterocycle precursors often face a trade-off between reactivity and downstream functionalization. This compound resolves that tension with a benzyloxy substituent that acts as a stable masked phenol, enabling late-stage deprotection and diversification after cyclization. Key attributes: • Electrophilic imidoyl chloride, activated by the CF3 group, reacts readily with nucleophiles to form triazines, pyrazoles, and oxadiazoles. • The benzyloxy group is cleavable under mild hydrogenolysis, introducing a hydroxyl handle without perturbing the heterocyclic core. • Serves as a glycosyl donor precursor; optimal β-selectivity must be determined empirically. Ideal for medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C15H11ClF3NO
Molecular Weight 313.7 g/mol
CAS No. 168267-73-0
Cat. No. B064082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride
CAS168267-73-0
SynonymsN-(4-BENZYLOXY-PHENYL)-2,2,2-TRIFLUORO-ACETIMIDOYL CHLORIDE
Molecular FormulaC15H11ClF3NO
Molecular Weight313.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)N=C(C(F)(F)F)Cl
InChIInChI=1S/C15H11ClF3NO/c16-14(15(17,18)19)20-12-6-8-13(9-7-12)21-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyPBOFYVXABUFIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl Chloride: Procurement & Characterization


N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride (CAS 168267-73-0, molecular formula C₁₅H₁₁ClF₃NO, molecular weight 313.70 g/mol) is a synthetic trifluoroacetimidoyl chloride bearing a 4-benzyloxyphenyl substituent. Its core structure features an electrophilic imidoyl chloride moiety activated by an electron-withdrawing trifluoromethyl group . This compound belongs to the class of N-aryl trifluoroacetimidoyl halides, which are versatile synthons for introducing CF₃ groups into heterocycles and are used as glycosyl donor precursors [1]. However, a comprehensive search of the primary literature (2020‑2026) identified no published studies in which this specific compound or a direct 4‑benzyloxy analog was quantitatively benchmarked against a structurally defined comparator.

1 Building block for CF₃-heterocycles (triazines, pyrazoles, oxadiazoles)
2 Electrophilic imidoyl chloride with latent phenol via benzyloxy deprotection
3 Direct benchmarking data absent; empirical evaluation required

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl Chloride: Why In-Class Substitution Fails


Within the broader family of N-aryl trifluoroacetimidoyl chlorides, subtle modifications of the N-aryl substituent can markedly influence the reactivity, stability, and solubility of the imidoyl chloride [1]. For instance, electron-donating groups (e.g., OMe, OBn) are known to alter the electrophilicity of the imidoyl carbon, potentially affecting nucleophilic substitution rates and product selectivity in glycosylation or heterocycle-forming reactions [2]. Additionally, the benzyloxy group serves as a latent phenol that can be unmasked under mild conditions, offering a synthetic handle unavailable in simpler N-phenyl or N-alkyl analogs [3]. However, the absence of publicly available, side‑by‑side quantitative performance data for N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride precludes confirmation of whether these general class‑level trends translate into a measurable, reliable differentiation that would justify prioritizing this specific compound over a closely related analog in routine procurement.

Elec Electron-donating OBn group may shift imidoyl carbon electrophilicity vs. simpler N-phenyl analogs.
Handle Benzyloxy provides a phenol unmasking option unavailable in N-alkyl or unsubstituted phenyl derivatives.
Data No published side-by-side performance data confirm class-level trends for this specific compound.

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl Chloride: Comparator-Based Evidence Inventory


Absence of Direct Head-to-Head Comparator Data

A systematic literature search for N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride (CAS 168267-73-0) and its closest structural analogs (e.g., 4‑methoxy, 4‑ethoxy, and N‑phenyl derivatives) found no published study in which this compound was directly compared, or indirectly benchmarked through identical assay protocols, against any of its structural analogs [1]. The closest available comparator data reside in a 2025 report by Cordua et al., which demonstrated that N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetimidoyl chloride exhibits superior storage stability (no decomposition over 4 weeks at ‑20 °C) relative to 2,2,2-trifluoro-N-phenylacetimidoyl chloride (significant degradation) [2]. However, because the 4‑benzyloxy substituent is electronically distinct from both the phenyl and 2,4‑dichlorophenyl groups, these stability values cannot be extrapolated to the target compound.

Comparator Data
Data to verify
No direct stability data for target. Surrogate comparator: N-(2,4-dichlorophenyl) analog stable; N-phenyl analog degrades (Cordua 2025).
Stability cannot be extrapolated; requires empirical verification.
Surrogate study used neat compound at −20 °C; ¹⁹F NMR monitoring.
Synthetic chemistry Trifluoroacetimidoyl chlorides Comparator data gap

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl Chloride: Research & Industrial Applications


Building Block for Trifluoromethyl Heterocycles

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride can serve as a precursor for constructing CF₃‑bearing heterocycles such as triazines, pyrazoles, and oxadiazoles. The benzyloxy substituent provides an orthogonal protecting group that can be selectively removed after cyclization to reveal a phenol for further functionalization (e.g., alkylation, glycosylation, or bioconjugation) [1]. Because no quantitative reactivity comparisons exist, users must empirically establish optimal conditions for each transformation rather than relying on literature precedent for the 4‑benzyloxy analog.

Trifluoroacetimidate Glycosyl Donors with Latent Phenol Handle

N-Aryl trifluoroacetimidoyl chlorides are established precursors for β‑selective glycosyl donors [2]. The 4‑benzyloxy derivative introduces a masked hydroxyl group that can be exploited for late‑stage diversification of oligosaccharides. However, in the absence of comparative anomeric selectivity data for this specific N‑aryl donor, the β/α ratio achieved with the 4‑benzyloxy donor must be determined experimentally; the high β‑selectivity reported for related N‑phenyl donors (e.g., >20:1 β:α under DABCO/toluene conditions) cannot be assumed to translate directly [2].

Agrochemical Intermediate for Pyrrole and Pyrazole Insecticides

Patents describe the use of N‑(substituted benzyl)‑2,2,2‑trifluoroacetimidoyl chlorides for constructing trifluoromethylpyrrole insecticides [3]. Although the patent claims are directed toward N‑benzyl rather than N‑(4‑benzyloxyphenyl) variants, the 4‑benzyloxy compound could be investigated as an alternative precursor that introduces a phenolic handle for additional derivatization. Prospective users should verify that the altered electronic character of the N‑aryl ring does not adversely affect the key cyclocondensation step before committing to large‑scale procurement.

Application
Selection Property
Validation Focus
CF₃ heterocycle synthesis
Electrophilic imidoyl chloride reactivity
Condition screening for cyclization step
Glycosyl donor precursor
Latent phenol for late-stage modification
Empirical anomeric selectivity determination
Agrochemical intermediate study
N-aryl imidoyl chloride with phenolic handle
Assess electronic effect on key cyclocondensation
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